![molecular formula C20H19N3OS B6424336 2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide CAS No. 2034394-55-1](/img/structure/B6424336.png)
2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide is a complex organic compound that features a benzylsulfanyl group and a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under specific conditions.
Introduction of the benzylsulfanyl group: This step involves the alkylation of a sulfanyl group with benzyl halides.
Formation of the acetamide linkage: This is usually done by reacting the intermediate with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the bipyridine moiety can yield reduced bipyridine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or luminescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide involves its ability to bind to metal ions through the bipyridine moiety. This binding can modulate the activity of metal-dependent enzymes or other proteins, leading to various biological effects. The benzylsulfanyl group may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanylbenzothiazole: This compound also features a benzylsulfanyl group and has been studied for its antimicrobial properties.
2,2’-bipyridine derivatives: These compounds are widely used in coordination chemistry and have similar metal-binding properties.
Uniqueness
2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide is unique due to the combination of the benzylsulfanyl group and the bipyridine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(15-25-14-16-4-2-1-3-5-16)23-13-17-6-11-22-19(12-17)18-7-9-21-10-8-18/h1-12H,13-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBCYLPKPIJFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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